molecular formula C9H8O7S B3433142 (E)-3-(3-hydroxy-4-sulfooxyphenyl)prop-2-enoic acid CAS No. 151481-51-5

(E)-3-(3-hydroxy-4-sulfooxyphenyl)prop-2-enoic acid

Cat. No.: B3433142
CAS No.: 151481-51-5
M. Wt: 260.22 g/mol
InChI Key: SNVAIAITQIIEMQ-DUXPYHPUSA-N
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Description

(E)-3-(3-hydroxy-4-sulfooxyphenyl)prop-2-enoic acid is an organic compound characterized by the presence of a phenyl group substituted with hydroxy and sulfooxy groups, and a propenoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (E)-3-(3-hydroxy-4-sulfooxyphenyl)prop-2-enoic acid typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 3-hydroxy-4-sulfooxybenzaldehyde.

    Aldol Condensation: The aldehyde undergoes an aldol condensation with malonic acid in the presence of a base such as sodium hydroxide to form the corresponding cinnamic acid derivative.

    Purification: The product is purified through recrystallization or column chromatography to obtain the desired this compound.

Industrial Production Methods: Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated purification systems, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: (E)-3-(3-hydroxy-4-sulfooxyphenyl)prop-2-enoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The double bond in the propenoic acid moiety can be reduced to form the corresponding saturated acid.

    Substitution: The sulfooxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

    Oxidation: Formation of 3-(3-oxo-4-sulfooxyphenyl)prop-2-enoic acid.

    Reduction: Formation of 3-(3-hydroxy-4-sulfooxyphenyl)propanoic acid.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(E)-3-(3-hydroxy-4-sulfooxyphenyl)prop-2-enoic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or activator.

    Medicine: Explored for its anti-inflammatory and antioxidant properties.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (E)-3-(3-hydroxy-4-sulfooxyphenyl)prop-2-enoic acid involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes such as cyclooxygenase or lipoxygenase, inhibiting their activity.

    Pathways Involved: It may modulate signaling pathways related to inflammation and oxidative stress, leading to its observed biological effects.

Comparison with Similar Compounds

    Cinnamic Acid: Similar structure but lacks the hydroxy and sulfooxy groups.

    Ferulic Acid: Contains a methoxy group instead of the sulfooxy group.

    p-Coumaric Acid: Lacks the sulfooxy group and has a simpler structure.

Uniqueness: (E)-3-(3-hydroxy-4-sulfooxyphenyl)prop-2-enoic acid is unique due to the presence of both hydroxy and sulfooxy groups, which confer distinct chemical reactivity and biological activity compared to its analogs.

Properties

IUPAC Name

(E)-3-(3-hydroxy-4-sulfooxyphenyl)prop-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8O7S/c10-7-5-6(2-4-9(11)12)1-3-8(7)16-17(13,14)15/h1-5,10H,(H,11,12)(H,13,14,15)/b4-2+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNVAIAITQIIEMQ-DUXPYHPUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C=CC(=O)O)O)OS(=O)(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1/C=C/C(=O)O)O)OS(=O)(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8O7S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101341680
Record name Caffeic acid 4-sulfate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101341680
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

151481-51-5
Record name Caffeic acid 4-O-sulfate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0041708
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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